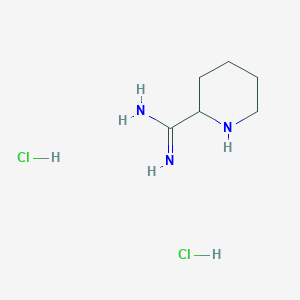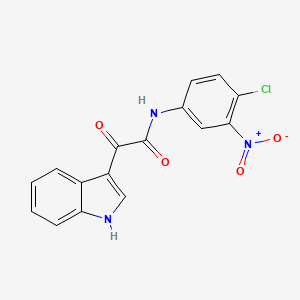
N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, commonly known as CNIOA, is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. It is a synthetic compound that has been synthesized through multiple methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of CNIOA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription, and to inhibit the activation of NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
CNIOA has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. It has also been shown to inhibit the growth of tumor xenografts in animal models and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNIOA has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity for various targets. However, it also has some limitations, including its potential toxicity and the need for careful handling and purification steps to obtain pure CNIOA.
Direcciones Futuras
There are several future directions for research on CNIOA, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for cancer and neurodegenerative diseases, and the exploration of its mechanism of action and potential targets. Additionally, the development of CNIOA derivatives with improved properties and reduced toxicity could lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
CNIOA can be synthesized through multiple methods, including the reaction of 4-chloro-3-nitroaniline with indole-3-carboxaldehyde in the presence of acetic anhydride, followed by the reaction with acetyl chloride. Another method involves the reaction of 4-chloro-3-nitroaniline with indole-3-carboxylic acid in the presence of acetic anhydride, followed by the reaction with oxalyl chloride. Both methods require careful handling and purification steps to obtain pure CNIOA.
Aplicaciones Científicas De Investigación
CNIOA has been extensively studied for its potential in various fields, including cancer research, neuroprotection, and anti-inflammatory activity. In cancer research, CNIOA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to induce apoptosis in cancer cells and inhibit angiogenesis. In neuroprotection, CNIOA has been shown to protect against oxidative stress and reduce inflammation in the brain, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory activity, CNIOA has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Propiedades
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O4/c17-12-6-5-9(7-14(12)20(23)24)19-16(22)15(21)11-8-18-13-4-2-1-3-10(11)13/h1-8,18H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQHWZTYFJDPJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2948294.png)

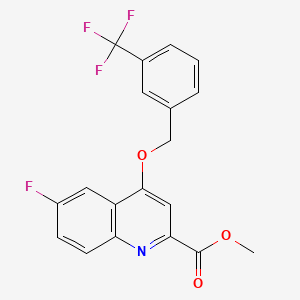


![6-chloro-N-[1-(2-methylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2948301.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2948303.png)
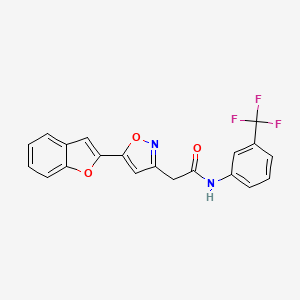
![6-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B2948307.png)
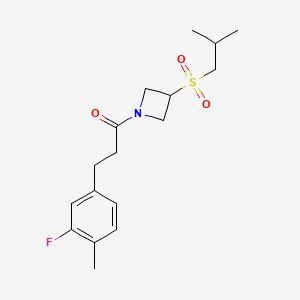

![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B2948315.png)
